

Introduction: Navigating the Reactivity of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

<i>Compound of Interest</i>	
Compound Name:	3-Chloro-2,6-difluorobenzyl bromide
Cat. No.:	B1586194

[Get Quote](#)

3-Chloro-2,6-difluorobenzyl bromide is a halogenated aromatic compound utilized by researchers and synthetic chemists as a reactive intermediate. Its utility in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, is derived from the labile benzylic bromide, which serves as an excellent electrophilic site for nucleophilic substitution reactions. However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to its handling and safety.

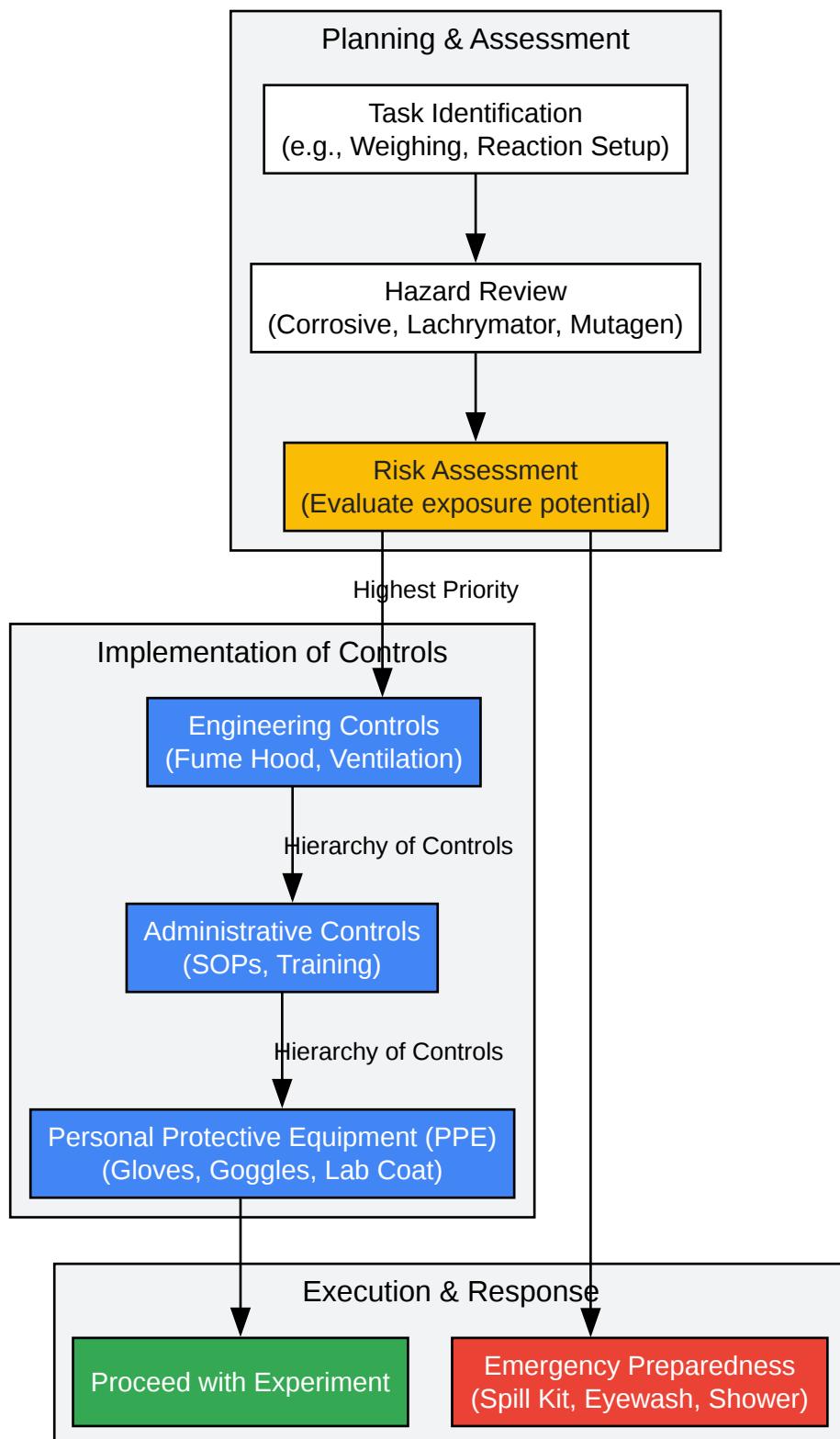
This guide, intended for laboratory researchers, chemists, and drug development professionals, moves beyond basic safety data sheet (SDS) information. It provides a technical framework for understanding the inherent risks of **3-Chloro-2,6-difluorobenzyl bromide**, explaining the chemical principles behind these hazards, and establishing robust protocols for its safe use, storage, and disposal. The core philosophy is that true laboratory safety stems not just from following rules, but from comprehending the causality behind them.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The primary hazards associated with **3-Chloro-2,6-difluorobenzyl bromide** are its severe corrosivity, its nature as a lachrymator (a substance that irritates the eyes and causes tears), and its classification as a suspected mutagen.^{[1][2]} A thorough understanding of these risks is the first step in developing safe laboratory practices.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.


Pictogram(s)	Signal Word	Hazard Statements	Precautionary Statements
	Danger	H290: May be corrosive to metals. [1] [3] H314: Causes severe skin burns and eye damage. [1] [2] [4] H335: May cause respiratory irritation. [1] H341: Suspected of causing genetic defects. [1]	Prevention: P201, P260, P264, P271, P280 [1] [5] Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310 [1] [4] Storage: P403+P233, P405, P406 [6] Disposal: P501 [2]

Mechanistic Insight into Hazards:

- Corrosivity and Lachrymatory Effects: The high reactivity of the benzylic bromide is central to these hazards. Upon contact with moisture, such as humidity in the air, on skin, or on the surface of the eyes, the compound readily hydrolyzes. This reaction releases hydrobromic acid (HBr), a strong and corrosive acid, which is responsible for the severe burns and intense irritation.
- Suspected Mutagenicity: As an alkylating agent, **3-Chloro-2,6-difluorobenzyl bromide** has the potential to react with nucleophilic sites on biological macromolecules, including DNA. This alkylation can lead to DNA damage, forming the basis for its classification as a suspected mutagen.[\[1\]](#) This underscores the critical need to prevent any direct exposure.

Logical Framework for Risk Mitigation

A systematic approach to risk assessment is mandatory before any work with this compound begins. The following workflow illustrates the decision-making process to ensure safety.

[Click to download full resolution via product page](#)

Caption: Risk mitigation workflow for handling hazardous chemicals.

Section 2: Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of **3-Chloro-2,6-difluorobenzyl bromide** is essential for its proper handling and storage.

Property	Value	Source(s)
CAS Number	261762-47-4	[7] [8]
Molecular Formula	C ₇ H ₄ BrClF ₂	[7]
Molecular Weight	241.46 g/mol	[7] [8]
Appearance	Solid (may be beige or off-white)	[2]
Melting Point	51 - 55 °C / 123.8 - 131 °F	[9]
Boiling Point	222.9°C at 760 mmHg	[10]
Flash Point	> 109 °C / > 228.2 °F	[9]
Density	1.733 g/cm ³	[10]

Stability and Reactivity:

- **Moisture Sensitivity:** The compound is highly sensitive to moisture and will hydrolyze.[\[11\]](#) Store under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.
- **Light Sensitivity:** Benzyl bromides can be sensitive to light, potentially leading to decomposition.[\[11\]](#)[\[12\]](#) Storage in amber or opaque containers is crucial.
- **Incompatible Materials:** Avoid contact with strong bases, alcohols, amines, strong oxidizing agents, and metals.[\[13\]](#)[\[14\]](#) Reaction with bases can lead to elimination or substitution reactions, while contact with certain metals can be corrosive, especially in the presence of moisture which generates HBr.[\[5\]](#)

Section 3: Standard Operating Procedures for Safe Handling

All manipulations involving **3-Chloro-2,6-difluorobenzyl bromide** must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.

Protocol 1: Weighing and Transfer of Solid

- Preparation: Before retrieving the chemical from storage, ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials. Prepare all necessary glassware and equipment.
- PPE: Don appropriate PPE. This must include:
 - Gloves: Nitrile gloves are a common choice, but it is best practice to wear double gloves. Always check a glove compatibility chart for benzyl bromides. Dispose of gloves immediately after handling.[11]
 - Eye Protection: Wear tightly fitting chemical splash goggles and a full-face shield.[12][15] Contact lenses should not be worn.[15]
 - Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.
- Handling:
 - Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.
 - Perform all weighing and transfers deep within the fume hood. Use non-sparking tools.[16]
 - If transferring to a reaction vessel, add it to the solvent or other reagents carefully. Avoid creating dust.
 - Close the container tightly immediately after use, preferably flushing with an inert gas before sealing.

- Cleanup: Clean any residual solid from the spatula and weighing vessel with an appropriate solvent (e.g., toluene, THF) and transfer the rinsate to a designated hazardous waste container. Wipe down the work surface.

Hierarchy of Controls Visualization

The most effective safety strategies prioritize engineering solutions over reliance on personal protective equipment.

[Click to download full resolution via product page](#)

Caption: The hierarchy of controls for chemical safety.

Section 4: Storage and Transportation

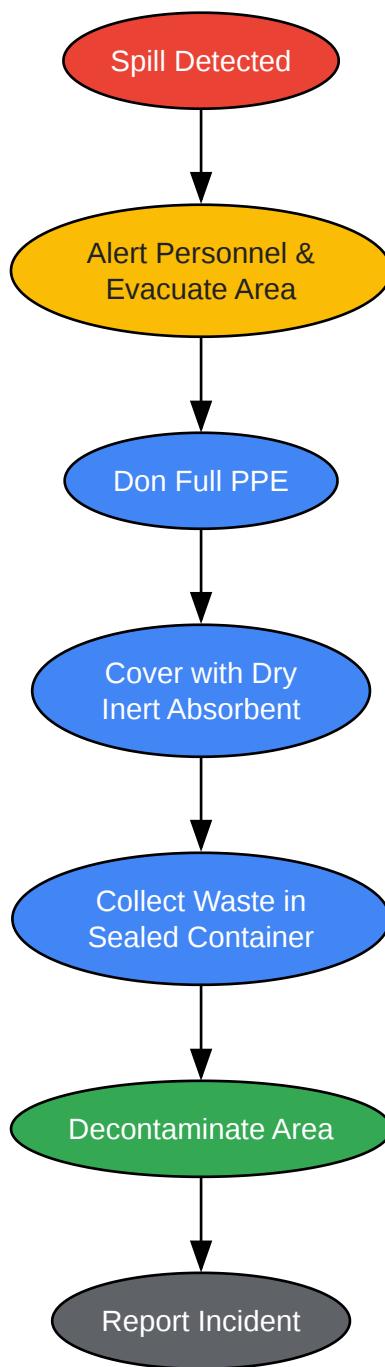
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

- Storage Conditions: Store in a tightly closed container in a dedicated corrosives cabinet.[2] The storage area must be cool, dry, dark, and well-ventilated.[12][16] It should be stored locked up or in an area only accessible to authorized personnel.[1][5]
- Inert Atmosphere: For long-term storage, sealing the container under an inert gas like argon or nitrogen is highly recommended to prevent hydrolysis.[1]
- Segregation: Store separately from incompatible materials, especially bases, oxidizers, and alcohols.[14]
- Transportation: For transport, **3-Chloro-2,6-difluorobenzyl bromide** falls under regulations for corrosive substances. While the specific UN number for this compound is not always listed, related compounds like Benzyl bromide are classified under UN number 1737, Hazard Class 6.1 (Toxic) with a subsidiary risk of 8 (Corrosive).[5] Always consult the latest transportation regulations.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is vital to minimize harm.

First Aid Measures


Immediate action is required for any exposure.

Exposure Route	First Aid Protocol
Inhalation	Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][4]
Skin Contact	Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][4]
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]

Spill Response Protocol

- Evacuate: Immediately alert others and evacuate the immediate area of the spill.
- Isolate: Prevent entry into the area. Remove all sources of ignition.[15]

- Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without exposing oneself.
- Protect: Don appropriate PPE, including a respirator if necessary.[\[11\]](#)
- Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[\[15\]](#) DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.
- Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.[\[13\]](#)
- Decontaminate: Clean the spill area thoroughly.
- Report: Report the incident to the appropriate safety personnel.

[Click to download full resolution via product page](#)

Caption: Emergency response workflow for a chemical spill.

Section 6: Waste Management and Disposal

Chemical waste must be handled with the same care as the parent compound.

- Waste Segregation: Never mix **3-Chloro-2,6-difluorobenzyl bromide** waste with other waste streams, especially aqueous or basic waste.
- Solid Waste: All contaminated materials (gloves, absorbent pads, paper towels) and residual chemical should be collected in a clearly labeled, sealed container designated for halogenated organic waste.[17]
- Empty Containers:
 - Thoroughly empty the container.
 - The first rinse of the container with a suitable organic solvent (e.g., acetone or toluene) must be collected and disposed of as hazardous waste.[17][18]
 - For highly toxic chemicals, the first three rinses must be collected.[17] Given the suspected mutagenicity of this compound, this more stringent procedure is recommended.
 - After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.[18]
- Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[14][17]

Conclusion

3-Chloro-2,6-difluorobenzyl bromide is a potent synthetic tool, but its utility is matched by its significant hazards. By understanding the chemical principles behind its corrosivity and potential mutagenicity, and by implementing the rigorous engineering controls, handling protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks. A culture of safety, grounded in technical understanding and consistent adherence to established protocols, is paramount for the responsible use of this and other reactive chemical intermediates in the pursuit of scientific advancement.

References

- New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [\[Link\]](#)

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer. [[Link](#)]
- Fisher Scientific. (2024). SAFETY DATA SHEET - **3-Chloro-2,6-difluorobenzyl bromide**. Fisher Scientific. [[Link](#)]
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [[Link](#)]
- University of British Columbia Chemical and Biological Engineering. (n.d.). Waste Disposal. chbe.ubc.ca. [[Link](#)]
- Vasista Group. (n.d.). Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. Vasistagroup.com. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. scbt.com [scbt.com]
- 8. 3-Chloro-2,6-difluorobenzyl bromide - CAS:261762-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. fishersci.no [fishersci.no]
- 10. echemi.com [echemi.com]
- 11. westliberty.edu [westliberty.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. synquestlabs.com [synquestlabs.com]
- 14. fishersci.com [fishersci.com]
- 15. nj.gov [nj.gov]
- 16. echemi.com [echemi.com]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. Waste Disposal | UBC Chemical and Biological Engineering [chbe.ubc.ca]
- To cite this document: BenchChem. [Introduction: Navigating the Reactivity of a Key Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586194#3-chloro-2-6-difluorobenzyl-bromide-safety-and-handling\]](https://www.benchchem.com/product/b1586194#3-chloro-2-6-difluorobenzyl-bromide-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com